Usp1-IN-1
Vue d'ensemble
Description
KSQ-4279 is a first-in-class, potent, and selective small-molecule inhibitor of ubiquitin-specific protease 1 (USP1), a protein that regulates DNA damage response (DDR). This compound has shown promise in the treatment of cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations .
Méthodes De Préparation
The synthetic routes and reaction conditions for KSQ-4279 are proprietary and have not been disclosed in detail. it is known that KSQ-4279 was developed using KSQ Therapeutics’ proprietary CRISPRomics technology, which identifies novel targets in cancer characterized by defects in DNA repair pathways . Industrial production methods for KSQ-4279 are also not publicly available.
Analyse Des Réactions Chimiques
KSQ-4279 undergoes various chemical reactions, primarily involving its interaction with USP1. The compound binds to a cryptic site on USP1, disrupting the protein structure and leading to the accumulation of mono-ubiquitinated substrates . Common reagents and conditions used in these reactions include biochemical assays and cryo-electron microscopy (cryo-EM) to study the binding interactions . The major products formed from these reactions are the inhibited proliferation of cancer cell lines with BRCA mutations or other homologous recombination deficiencies .
Applications De Recherche Scientifique
KSQ-4279 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of USP1 and its effects on DNA damage response pathways . In biology, KSQ-4279 is used to investigate the role of USP1 in DNA repair processes, including translesion synthesis and the Fanconi Anemia pathway . In medicine, KSQ-4279 is being evaluated in clinical trials for its potential to treat advanced solid tumors with BRCA1/2 or other homologous recombination deficiencies . The compound has shown synergy when combined with poly (ADP-ribose) polymerase inhibitors, leading to tumor regressions and durable tumor control in preclinical models .
Mécanisme D'action
KSQ-4279 exerts its effects by inhibiting USP1, a deubiquitinating enzyme involved in DNA damage repair processes. By binding to a cryptic site on USP1, KSQ-4279 disrupts the protein structure, leading to the accumulation of mono-ubiquitinated substrates . This inhibition of USP1 impairs DNA repair pathways, particularly in cancer cells with homologous recombination deficiencies, resulting in reduced proliferation and increased sensitivity to DNA-damaging agents . The molecular targets and pathways involved include the Fanconi Anemia complex and translesion synthesis .
Comparaison Avec Des Composés Similaires
KSQ-4279 is unique in its potent and selective inhibition of USP1. Similar compounds include ML323, another USP1 inhibitor that binds to the same cryptic site on USP1 but disrupts the protein structure in subtly different ways . Unlike ML323, KSQ-4279 has shown greater efficacy in preclinical models and is currently being evaluated in clinical trials . Other similar compounds targeting DNA damage response pathways include poly (ADP-ribose) polymerase inhibitors, which have shown synergy with KSQ-4279 in preclinical studies .
Propriétés
IUPAC Name |
6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N8O/c1-15(2)37-13-20(27(28,29)30)35-24(37)18-6-4-16(5-7-18)12-38-25-19(11-34-38)10-31-23(36-25)21-22(17-8-9-17)32-14-33-26(21)39-3/h4-7,10-11,13-15,17H,8-9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBWAFJCKVKYHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4C=N3)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2446480-97-1 | |
Record name | KSQ-4279 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2446480971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KSQ-4279 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK5F3RGM8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.